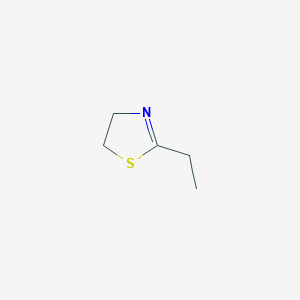

2-Ethyl-4,5-dihydrothiazole

描述

Nomenclature and Structural Context within Dihydrothiazole Heterocyclic Chemistry

2-Ethyl-4,5-dihydrothiazole belongs to the class of 5-membered heterocyclic compounds known as dihydrothiazoles or thiazolines. rsc.org These structures are characterized by a five-membered ring containing one sulfur and one nitrogen atom. rsc.org The term "dihydro" indicates that the ring is partially saturated, representing a reduced form of the aromatic heterocycle, thiazole (B1198619). researchgate.net

The compound's systematic IUPAC name is 2-ethyl-4,5-dihydro-1,3-thiazole. chemeo.com It is also commonly referred to as 2-ethyl-2-thiazoline. chemeo.com Structurally, it features an ethyl group substituent at the second position (C2) of the 4,5-dihydrothiazole ring. This C2 position is situated between the sulfur and nitrogen heteroatoms, forming an imine-like carbon. The specific placement of the double bond and substituents is crucial to the molecule's reactivity and properties. Thiazolines are noted for their ability to act as effective ligands in asymmetric catalysis and as key intermediates in organic synthesis. rsc.org

Chemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C5H9NS | - |

| Molecular Weight | 115.20 | g/mol |

| CAS Number | 16982-46-0 | - |

| Normal Boiling Point (Tboil) | 425.15 (Joback Calculated) | K |

| Enthalpy of Formation (ΔfH°gas) | 96.83 (Joback Calculated) | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 212.45 (Joback Calculated) | kJ/mol |

This table presents key chemical and physical properties of this compound. Data sourced from Cheméo (2024). chemeo.com

Historical Perspectives and Foundational Discoveries in Thiazoline (B8809763) Research

The systematic study of thiazole chemistry, the aromatic parent of dihydrothiazoles, was pioneered in the late 19th century. The work of Hofmann and Hantzsch in 1887 laid the essential groundwork for the field. imp.kiev.ua The first synthesis of thiazolines was later accomplished by Richard Willstatter in 1909 through the dialkylation of thioamides. nih.gov

These foundational discoveries opened the door to understanding a vast class of heterocycles. Researchers subsequently identified that thiazoline rings are integral components of numerous natural products, including certain vitamins, coenzymes, and antibiotics. nih.govrsc.org For instance, the thiazole ring is a crucial part of vitamin B1 (thiamine). imp.kiev.ua Over time, thiazoline derivatives were found in a variety of natural sources and were identified as key contributors to the flavor profiles of cooked foods, generated through the Maillard reaction. nih.govrsc.org This historical context underscores the long-standing and evolving interest in the thiazole and thiazoline family of compounds.

Current Research Trajectories and Future Directions for this compound Studies

Contemporary research on this compound and related compounds is multifaceted, spanning flavor science, synthetic chemistry, and medicinal chemistry.

In Flavor Chemistry: One significant area of research involves the role of thiazolines as flavor compounds. Specifically, derivatives like 2-acetyl-2-thiazoline (B1222474), which is structurally related to this compound, are known to be key compounds responsible for roasted and popcorn-like aromas in thermally processed foods. imreblank.ch Research has explored the generation of these flavor notes through the fermentation of precursors like cysteamine (B1669678) and the subsequent thermal treatment of intermediates. imreblank.chacs.org Studies have investigated 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), a direct precursor to 2-acetyl-2-thiazoline, demonstrating its potential to enhance roasted notes in food products like pizza dough. imreblank.chacs.org

In Synthetic Chemistry: Thiazolines, including this compound, are valuable building blocks in organic synthesis. rsc.org Their unique structure allows for further functionalization to create more complex molecules. nih.gov Recent advancements have focused on developing novel and efficient synthetic methods for 2-aryl-4,5-dihydrothiazoles, often starting from precursors like cysteine. nih.govmdpi.com These methods aim to overcome limitations such as harsh reaction conditions and the use of expensive catalysts. mdpi.com The reactivity of the dihydrothiazole ring allows for reactions like oxidation to produce sulfoxides or reduction to generate further derivatives.

In Medicinal Chemistry: The thiazole and dihydrothiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds. researchgate.netresearchgate.net While research may not always focus specifically on the 2-ethyl derivative, the broader class of 2-substituted-4,5-dihydrothiazoles is actively investigated. Studies have explored these compounds as potential antibacterial and anticancer agents. nih.govnih.govnih.gov For example, novel 2-aryl-4,5-dihydrothiazole analogues have been synthesized and shown to exhibit significant antibacterial activity by potentially influencing fatty acid synthesis in bacteria. nih.gov Furthermore, the thiazole core is a component of several clinically used anticancer drugs, and research continues to develop new thiazole-containing compounds as inhibitors of biological targets like protein kinases. nih.gov

Future research is expected to continue exploring the synthesis of novel dihydrothiazole derivatives for various applications. This includes their use as chiral ligands in asymmetric catalysis, the development of new therapeutic agents targeting cancer and infectious diseases, and the controlled generation of flavor compounds in the food industry. rsc.orgrsc.org

Comparison of this compound with a Related Flavor Compound

| Compound | Substituent at C2 | Molecular Formula | Key Research Area |

|---|---|---|---|

| This compound | Ethyl | C5H9NS | Synthetic intermediate, flavor chemistry |

| 2-Acetyl-2-thiazoline | Acetyl | C5H7NOS | Key roasted/popcorn flavor compound imreblank.ch |

| 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | 1-Hydroxyethyl | C5H9NOS | Precursor to 2-acetyl-2-thiazoline imreblank.chacs.org |

This table provides a comparison of this compound with structurally related compounds that are significant in flavor research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLYWGDAYORRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168764 | |

| Record name | Thiazole, 4,5-dihydro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-46-0 | |

| Record name | 2-Ethyl-4,5-dihydrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4,5-dihydro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 4,5 Dihydrothiazole and Its Derivatives

De Novo Synthesis Strategies and Pathways

The construction of the 2-ethyl-4,5-dihydrothiazole core from basic precursors can be achieved through a variety of innovative synthetic routes. These methods often prioritize efficiency, atom economy, and the use of readily available starting materials.

Catalyst-Free and Metal-Free Synthetic Approaches

In the pursuit of greener and more sustainable chemical processes, catalyst-free and metal-free synthetic methods for 2-substituted-4,5-dihydrothiazoles have gained considerable attention. A notable approach involves the direct condensation of nitriles with β-aminothiols, such as cysteamine (B1669678). For instance, the reaction between various nitriles and cysteamine hydrochloride can be effectively promoted by a catalytic amount of sodium hydroxide (B78521) under solvent-free conditions, affording a broad range of 2-substituted thiazolines in high yields. acs.org This method is attractive due to its operational simplicity and the avoidance of transition metal catalysts. acs.org

Another metal- and catalyst-free approach describes the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and substituted benzonitriles. diva-portal.org This reaction proceeds under mild conditions and demonstrates the feasibility of constructing the thiazoline (B8809763) ring without the need for external catalysts, relying on the inherent reactivity of the starting materials. diva-portal.org

Cascade Cyclization and Multicomponent Reaction Strategies

Cascade cyclization and multicomponent reactions (MCRs) offer a powerful platform for the rapid and efficient assembly of complex molecules like this compound from simple starting materials in a single synthetic operation. These strategies are highly convergent and adhere to the principles of atom and step economy.

One such example is the Asinger reaction, a well-known MCR that can be adapted for thiazoline synthesis. rsc.orgnih.gov Although traditionally used for the synthesis of 3-thiazolines, modifications of the Asinger protocol can provide access to 2-thiazolines. More contemporary MCRs often involve the reaction of an amine, carbon disulfide, and an appropriate electrophile to construct the thiazoline ring. For example, a one-pot, three-component reaction of primary amines, carbon disulfide, and 3-bromo-1,1,1-trifluoropropan-2-one under microwave irradiation has been developed for the efficient synthesis of thiazoline derivatives. nih.gov

Cascade reactions initiated by an intramolecular cyclization are also prevalent. For instance, a copper-catalyzed cascade bicyclization of o-alkynylphenyl isothiocyanates and propargylamine (B41283) derivatives has been reported for the synthesis of complex fused thiazoline systems. helsinki.fi

Condensation Reactions with Varied Precursors (e.g., Cysteine, Isothiocyanates, N-Propargylamines)

Cysteine: L-cysteine and its esters are valuable chiral building blocks for the enantioselective synthesis of 4-substituted-2-aryl-4,5-dihydrothiazoles. The condensation of L-cysteine with aryl nitriles under mildly basic conditions can produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in high yields and with excellent enantiomeric purity. rsc.orgresearchgate.net

| Aryl Nitrile | Base | Solvent | Yield (%) | Reference |

| Benzonitrile | NaHCO₃/NaOH | H₂O/MeOH | 95 | rsc.org |

| 4-Methoxybenzonitrile | NaHCO₃ | EtOH | 83 | rsc.org |

| 4-Acetylbenzonitrile | NaHCO₃/NaOH | H₂O/MeOH | 95 | rsc.org |

Isothiocyanates: Isothiocyanates are versatile reagents for thiazoline synthesis. For example, the reaction of 3-aryl-2-chloropropylisothiocyanates with monoacylhydrazines, followed by base-mediated cyclization, yields 2-hydrazino-5-benzyl-2-thiazolines. researchgate.net Additionally, the reaction of N-propargylamines with isothiocyanates can lead to the formation of 2-iminothiazolidines, which are tautomers of 2-aminothiazolines. analis.com.myacs.org

N-Propargylamines: N-propargylamines serve as versatile building blocks for the construction of the thiazole (B1198619) core. analis.com.myacs.orgsigmaaldrich.com Their reaction with isothiocyanates, often catalyzed by an acid such as p-toluenesulfonic acid (PTSA) under microwave irradiation, can selectively produce 2-aminothiazoles or their tautomeric 2-amino-4-methylenethiazolines depending on the reaction temperature. scispace.com The mechanism involves the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization. analis.com.myacs.org

Synthesis from Thiazolone Intermediates

The transformation of thiazolone rings into 4,5-dihydrothiazoles represents a novel and effective synthetic strategy. csic.esnih.govacs.org Specifically, (Z)-4-aryliden-5(4H)-thiazolones can undergo a ring-opening reaction when treated with a base, such as sodium ethoxide in ethanol (B145695), followed by an intramolecular S-attack and cyclization to form dihydrothiazoles. acs.orgcsic.es This method can produce mixtures of cis and trans diastereomers, often with high diastereomeric excess in favor of the trans isomer. acs.orgcsic.es

The reaction can also be promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in methanol (B129727) at reflux, leading to the corresponding dihydrothiazoles in moderate to good yields. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the alkoxide at the carbonyl carbon of the thiazolone, leading to a ring-opened thioamidate intermediate. This is followed by an intramolecular Michael-type addition of the sulfur onto the exocyclic double bond to form the dihydrothiazole ring. csic.esnih.govacs.org

Stereoselective Synthesis and Diastereomeric Control

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound derivatives, which can possess multiple chiral centers, the development of stereoselective and diastereoselective methods is crucial.

Chiral auxiliaries are frequently employed to induce stereoselectivity. sigmaaldrich.comtcichemicals.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. For example, chiral nonracemic C₂-symmetric 1,2-ethanediols have been used to create chiral acetals that serve as effective chiral directors in asymmetric synthesis. sfu.ca

The diastereomeric outcome of reactions can also be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of dihydrothiazoles from 4-aryliden-5(4H)-thiazolones, the use of sodium ethoxide in ethanol leads to a high diastereomeric excess of the trans isomer. csic.es The stereospecificity of certain reactions, such as the synthesis of thiazolines from episulfides and nitriles, has also been demonstrated, where cis- and trans-2-butene episulfides yield isomeric thiazolines. researchgate.net Asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed from α,β-unsaturated methyl esters via Sharpless asymmetric dihydroxylation and an O→N acyl migration as key steps, achieving high enantiomeric excess. nih.govresearchgate.net

Biocatalytic Synthesis and Biotransformation Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often provide excellent enantioselectivity.

A notable example is the biocatalytic synthesis of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), a precursor to the important roasted aroma compound 2-acetyl-2-thiazoline (B1222474). researchgate.netimreblank.chresearchgate.netresearchgate.net This biotransformation can be achieved through the fermentation of cysteamine, ethyl-L-lactate, and D-glucose using baker's yeast (Saccharomyces cerevisiae). imreblank.chresearchgate.netresearchgate.net An alternative biocatalytic route is the microbial reduction of the carbonyl group of 2-acetyl-2-thiazoline, also using baker's yeast, which can produce 2-(1-hydroxyethyl)-4,5-dihydrothiazole in good yields (up to 60%). researchgate.netimreblank.chresearchgate.netresearchgate.net The pH of the reaction medium can significantly influence the yield, with a pH of 6.5 being optimal for this particular biotransformation. researchgate.net

Furthermore, chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using enzymes like trypsin from porcine pancreas, which demonstrates broad substrate tolerance and provides high yields under mild conditions. nih.gov

| Biocatalyst | Substrate(s) | Product | Yield (%) | Reference |

| Baker's yeast | Cysteamine, Ethyl-L-lactate, D-glucose | 2-(1-hydroxyethyl)-4,5-dihydrothiazole | - | imreblank.chresearchgate.netresearchgate.net |

| Baker's yeast | 2-Acetyl-2-thiazoline | 2-(1-hydroxyethyl)-4,5-dihydrothiazole | up to 60 | researchgate.netimreblank.chresearchgate.netresearchgate.net |

| Trypsin from porcine pancreas | Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Thiazole derivative | up to 94 | nih.gov |

Design and Synthesis of Structurally Modified this compound Analogues

The structural modification of the this compound scaffold is a key strategy in medicinal chemistry and materials science to develop new compounds with enhanced or novel properties. The design of these analogues often involves the introduction of various substituents at the 2-, 4-, and 5-positions of the dihydrothiazole ring, as well as the incorporation of other heterocyclic systems to create hybrid molecules. These modifications aim to alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity or chemical reactivity.

Synthesis of 2-Aryl-4,5-dihydrothiazole Analogues

A significant class of analogues involves the replacement of the 2-ethyl group with various aryl moieties. A metal- and catalyst-free method has been developed for the synthesis of a large series of 2-aryl-4,5-dihydrothiazoles. mdpi.com This approach typically involves the condensation of substituted benzonitriles with cysteine or its esters, such as methyl cysteine, in a suitable solvent like methanol under reflux conditions. mdpi.comresearchgate.net This reaction proceeds to afford methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates in yields ranging from 64% to 89%. mdpi.com

Studies have shown that the nature and position of the substituent on the aryl ring significantly influence the reaction outcome and the biological activity of the resulting compounds. For instance, the presence of ortho-substituents, particularly bulky groups like bromine or chlorine, has been found to disfavor the reaction. mdpi.com Conversely, introducing a 2'-hydroxy group on the 2-aryl substituent has been crucial for imparting significant antibacterial activity against various plant pathogens. mdpi.comresearchgate.net

Below is a table summarizing the synthesis of several 2-aryl-4,5-dihydrothiazole analogues.

| Compound ID | Aryl Substituent (at C2) | Starting Materials | Yield (%) | Reference |

| 1e | Phenyl | Benzonitrile, Methyl cysteine | 76-85 | mdpi.com |

| 2e | 4'-Hydroxyphenyl | 4-Hydroxybenzonitrile, Methyl cysteine | Not specified | mdpi.com |

| 3e | 4'-Fluorophenyl | 4-Fluorobenzonitrile, Methyl cysteine | Not specified | mdpi.com |

| 8e | 2'-Fluorophenyl | 2-Fluorobenzonitrile, Methyl cysteine | Not specified | mdpi.com |

| 9e | 2'-Chlorophenyl | 2-Chlorobenzonitrile, Methyl cysteine | Not specified | mdpi.com |

| 10e | 2'-Bromophenyl | 2-Bromobenzonitrile, Methyl cysteine | Not specified | mdpi.com |

This table is interactive. Click on the headers to sort.

Synthesis of Diacylhydrazine-Containing Analogues

Another important design strategy involves introducing a diacylhydrazine moiety into the (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide backbone. nih.govmdpi.com This modification has been explored to develop new candidates with potent antifungal and insecticidal activities. nih.govmdpi.com The synthesis of these complex analogues is a multi-step process. It often begins with the preparation of hydrazide intermediates, which are then coupled with (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives. nih.gov The resulting compounds feature two distinct aryl groups (R¹ and R²) and a flexible diacylhydrazine linker, allowing for extensive structure-activity relationship (SAR) studies. nih.govmdpi.com For example, research has indicated that compounds with a 4-nitrobenzoyl group at one end and a 4-nitrophenyl group at the dihydrothiazole C2-position exhibit good insecticidal activity. mdpi.com

| Compound ID | R¹ Substituent (on Benzoyl Moiety) | R² Substituent (on C2-Phenyl Ring) | Biological Activity Target | Reference |

| I-5 | H | 4-Chloro | Antifungal | nih.gov |

| II-2 | 4-Methoxy | 4-Methyl (p-tolyl) | Antifungal | mdpi.com |

| II-4 | 4-Methoxy | 4-Methoxy | Antifungal | mdpi.com |

| II-5 | 4-Methoxy | 4-Chloro | Antifungal | mdpi.com |

| III-3 | 4-Nitro | 4-Nitro | Insecticidal | nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

Advanced and Hybrid Synthetic Approaches

Modern synthetic methodologies have enabled the creation of highly complex and diverse 2,3-dihydrothiazole (B1197258) derivatives. A visible-light-induced, one-pot, multicomponent reaction has been reported for the regioselective synthesis of 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles. rsc.org This environmentally friendly approach utilizes white LED light and involves the condensation of thiocarbohydrazide, aldehydes, and α-bromo-1,3-diketones. rsc.org

Furthermore, the design of hybrid molecules by combining the dihydrothiazole core with other biologically active heterocycles has proven to be a fruitful strategy.

Pyridine Hybrids : Pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been synthesized and evaluated as potential dual CDK2/GSK3β kinase inhibitors. rsc.org These syntheses typically involve the reaction of pyridine-containing thiosemicarbazones with reagents like chloroacetone (B47974) or ethyl bromoacetate. rsc.org

Pyrazole (B372694) and Alkaloid Hybrids : New 4,5-dihydrothiazole derivatives have been synthesized incorporating 3,5-dimethylpyrazole (B48361) and natural alkaloids such as cytisine (B100878) and salsoline. researchgate.net This approach aims to leverage the pharmacological profiles of each component to create synergistic effects. researchgate.net

Thiazolidinone-Fused Systems : A variety of thiazole-based derivatives, including 2-(4-arylthiazol-2-ylamino)-5-(4-methylbenzylidene)-4,5-dihydrothiazole-4-ones, have been synthesized as potential acetylcholinesterase (AChE) inhibitors. acs.org The synthetic route involves reacting precursor thioureas with chloroacetic acid to form a thiazolidin-4-one ring, which is then further functionalized. acs.org

These advanced strategies highlight the versatility of the dihydrothiazole scaffold and the continuous development of novel synthetic methods to access structurally diverse analogues for various scientific applications.

Mechanistic Insights into the Reactivity of 2 Ethyl 4,5 Dihydrothiazole

Ring-Opening and Ring-Closure Reaction Mechanisms

The formation and cleavage of the 4,5-dihydrothiazole ring are fundamental to its chemistry. Ring-closure reactions are a common method for the synthesis of 2-substituted-4,5-dihydrothiazoles. A prevalent synthetic route involves the cyclization of thioamide precursors. For instance, the reaction of a thioamide with a suitable electrophile can lead to the formation of the dihydrothiazole ring. orientjchem.org

Conversely, the 4,5-dihydrothiazole ring can undergo ring-opening reactions under various conditions. For example, treatment of certain 4-aryliden-5(4H)-thiazolones with a base in an alcohol solvent (NaOR/ROH) can induce a ring-opening reaction via methanolysis. researchgate.netrsc.org This process involves the nucleophilic attack of the alkoxide at the carbonyl carbon, leading to the cleavage of the heterocyclic ring and the formation of an ester and a thioamidate fragment. researchgate.net In some cases, this ring-opening is followed by an intramolecular S-attack and subsequent cyclization to form a different dihydrothiazole derivative. researchgate.netrsc.org

A notable example of a ring-opening N-alkylation has been described for 2-(methylthio)-4,5-dihydrothiazole. nih.gov In a KOt-Bu-promoted reaction with benzyl (B1604629) halides, the dihydrothiazole ring opens, and the nitrogen atom is alkylated, ultimately leading to the formation of N-substituted thiazolidinones. nih.gov This reaction highlights the role of the base in not only promoting the ring-opening but also acting as an oxygen donor in the transformation. nih.gov

| Reaction Type | Reagents/Conditions | Intermediate(s) | Product(s) | Ref. |

| Ring-Opening/Cyclization | NaOR/ROH | Ester and thioamidate | Dihydrothiazole derivatives | researchgate.net, rsc.org |

| Ring-Opening N-Alkylation | KOt-Bu, Benzyl halide | - | N-substituted thiazolidinones | nih.gov |

Intramolecular Cyclization Processes and Pathways

Intramolecular cyclization represents a key strategy for the synthesis of the 4,5-dihydrothiazole core and its derivatives. One such pathway involves the intramolecular cyclization of N-allylthioamides. rsc.org This method provides a route to functionalized thiazoline (B8809763) derivatives. Another example is the potential intramolecular cyclization of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), which can lead to the formation of 2-methyl-2-thiazoline (B147230) through the elimination of water. rsc.org

Furthermore, the treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol can result in a ring-opening followed by an intramolecular S-attack of the resulting sulfide (B99878) onto the exocyclic C=C double bond. researchgate.netrsc.org This subsequent protonation of the stabilized enolate leads to the formation of new dihydrothiazole derivatives. researchgate.net The stereoselectivity of this reaction can be high, with the trans-isomer often being the major product. researchgate.net

| Precursor | Reaction Conditions | Key Process | Product | Ref. |

| N-Allylthioamides | - | Intramolecular cyclization | Thiazoline derivatives | rsc.org |

| 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | Storage/Time | Intramolecular cyclization and water elimination | 2-Methyl-2-thiazoline | rsc.org |

| 4-Aryliden-5(4H)-thiazolones | Base (NaOR), Alcohol (ROH) | Ring-opening followed by intramolecular S-attack | Dihydrothiazole derivatives | researchgate.net, rsc.org |

Reaction Dynamics with Various Nucleophilic and Electrophilic Reagents

The 4,5-dihydrothiazole ring system can react with both nucleophilic and electrophilic reagents. The carbon and nitrogen atoms of the ring can be subject to electrophilic and nucleophilic substitution reactions. mdpi.com The reactivity is influenced by the specific substituents on the ring.

Reactions with nucleophiles are well-documented. For instance, the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,O- and N,S-nucleophiles in the presence of triethylamine (B128534) yields 2-N-substituted 4,5-dihydrothiazole derivatives. chemicalbook.com The reaction pathway is believed to involve the initial attack of the N-nucleophilic center on the carbon atom of the N=C=S group, followed by intramolecular cyclization. chemicalbook.com Additionally, the ring-opening of 4-aryliden-5(4H)-thiazolones is initiated by the nucleophilic attack of an alkoxide at the carbonyl carbon. researchgate.net In a different context, 2-(methylthio)-4,5-dihydrothiazole has been shown to undergo nucleophilic addition to ortho-quinone methides, leading to the formation of thiazolidin-2-one derivatives. beilstein-journals.org

Electrophilic substitution can also occur at various positions on the thiazole (B1198619) ring, although specific examples for 2-ethyl-4,5-dihydrothiazole are less commonly detailed in the provided literature. mdpi.com The reactivity towards electrophiles is often explored in the context of creating more complex derivatives.

Oxidation and Aromatization Reactions to Thiazole Derivatives

A significant reaction of 4,5-dihydrothiazoles is their oxidation to the corresponding aromatic thiazole derivatives. This aromatization can be achieved using a variety of oxidizing agents.

Common oxidants used for this transformation include manganese(IV) oxide and iodine. Iodine can also be used as an in situ oxidant during the synthesis of thiazoles from the cyclocondensation of ketones and thioamides. Another reagent combination for the oxidation of 4,5-dihydrothiazoles to thiazoles is bromotrichloromethane (B165885) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

In some cases, the oxidation can be accelerated, for instance, through the use of microwave heating, which can lead to the complete transformation of a dihydrothiazole precursor into a thiazole in a very short time. rsc.org The choice of oxidant and reaction conditions can be crucial for achieving good yields of the desired thiazole. For example, while various oxidants might lead to a mixture of products including sulfonic acids and disulfides from ring-opening, reaction with sulfur can selectively yield the thiazole.

| Dihydrothiazole Derivative | Oxidizing Agent/Conditions | Product | Ref. |

| 4,5-Dihydrothiazoles | Manganese(IV) oxide | Thiazoles | |

| 4,5-Dihydrothiazoles | Bromotrichloromethane/DBU | Thiazoles | |

| 4,5-Dihydrothiazoles | Iodine (in situ) | Thiazoles | |

| 2-Phenyl-4,5-dihydrothiazoles | Sulfur | Thiazoles | |

| 4-NO2-substituted thiazolone precursor | Microwaves | Thiazole | rsc.org, |

Studies on Rotational Isomerism and Conformational Dynamics

The five-membered 4,5-dihydrothiazole ring is not planar and can adopt various conformations. The specific conformation can influence the molecule's reactivity and its interactions with other molecules. The dihydrothiazole ring has been observed to adopt a "sofa" conformation in some derivatives, where one atom is out of the plane of the other four. mdpi.com

Studies on related systems provide insight into the potential conformational dynamics of this compound. For instance, dynamic 1H NMR studies on a phosphorus ylide containing a 2-thiazolin-2-thiol moiety have revealed the presence of rotational isomers around a carbon-carbon double bond attached to the ring. orientjchem.org This indicates that rotation around bonds connected to the dihydrothiazole ring can be slow on the NMR timescale, leading to observable conformers. orientjchem.org

The conformational analysis of the dihydrothiazole ring itself, while not extensively detailed for the 2-ethyl derivative specifically in the provided sources, is an important aspect of its stereochemistry. The puckered nature of the ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions, and the ring can undergo conformational interconversions. While detailed energetic studies for this compound are not available in the cited literature, the principles of conformational analysis of five-membered heterocyclic rings would apply.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 2-Ethyl-4,5-dihydrothiazole, offering deep insights into its proton and carbon framework.

Proton NMR (¹H NMR) Applications in Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The methylene (B1212753) protons of the dihydrothiazole ring, specifically those adjacent to the nitrogen and sulfur atoms, typically resonate at chemical shifts between δ 3.2–3.5 ppm and δ 2.7–3.0 ppm, respectively. The protons of the ethyl group at the 2-position exhibit characteristic signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts and coupling constants providing information about their connectivity. For instance, in some derivatives, the aliphatic methyl protons of an ethyl group appear as a triplet around δ 1.27 ppm. dergipark.org.tr The hydrogen atoms at positions 4 and 5 of the 4,5-dihydrothiazole ring can appear as triplets, for example, at chemical shifts of approximately 3.47 ppm and 4.10 ppm. dergipark.org.tr

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps out the carbon backbone of the molecule. The imine carbon (C-2) of the thiazoline (B8809763) ring is particularly deshielded and appears at a characteristic downfield chemical shift, often around 170 ppm. The carbons of the dihydrothiazole ring (C-4 and C-5) and the ethyl substituent can also be precisely assigned based on their chemical shifts. For example, in a related derivative, the dihydrothiazole C-5 and C-4 carbons were observed at approximately 36.20 ppm and 64.35 ppm, respectively, while the imine carbon (dihydrothiazole C-2) was found at 162.49 ppm. dergipark.org.tr

Dynamic NMR Studies of Restricted Rotational Processes

Dynamic NMR (DNMR) techniques are employed to study conformational changes and restricted rotational processes within molecules. While specific DNMR studies on this compound are not extensively documented in the provided results, the principles of DNMR are applicable to understanding the rotational barriers of substituents on the thiazoline ring. Such studies can provide valuable kinetic and thermodynamic data about molecular flexibility. For related molecules, dynamic ¹H NMR has been used to investigate restricted rotation around specific bonds, revealing the energy barriers for such processes. orientjchem.orgresearchgate.netelsevierpure.com

Heteronuclear NMR (e.g., ³¹P NMR) for Specific Derivatives

For derivatives of this compound that incorporate other NMR-active nuclei, such as phosphorus-31, heteronuclear NMR becomes a powerful tool. In the study of phosphorus ylides containing a 4,5-dihydrothiazole-2-thiol moiety, ³¹P NMR spectroscopy was crucial for structural verification. orientjchem.org This technique provides direct information about the chemical environment of the phosphorus atom, aiding in the complete structural assignment of complex derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. semanticscholar.orgresearchgate.net For related dihydrothiazole derivatives, electrospray ionization (ESI) is a common technique used to generate the molecular ion peak. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues, such as the loss of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The most characteristic absorption is the C=N stretching vibration of the imine bond within the dihydrothiazole ring, which typically appears in the region of 1623–1680 cm⁻¹. helsinki.fi The C–S stretching vibration is expected to be observed in the range of 670–710 cm⁻¹. Additionally, C-H stretching and bending vibrations from the ethyl group and the dihydrothiazole ring will also be present. libretexts.orglibretexts.org

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy, a non-destructive chemical analysis technique, provides detailed information about the molecular vibrations of a substance. americanpharmaceuticalreview.com This method is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing the vibrational modes of non-polar bonds. nepjol.info In the study of thiazole (B1198619) and its derivatives, Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the C-S, C=N, and C-C bonds within the dihydrothiazole ring, as well as the vibrations associated with the ethyl substituent.

While specific Raman spectra for this compound are not extensively detailed in the provided results, the principles of the technique can be applied. For similar molecules, such as 2-Amino-5-ethyl-1,3,4-thiadiazole, Raman spectra have been recorded and analyzed in conjunction with theoretical calculations using Density Functional Theory (DFT) to assign the observed vibrational bands to specific molecular motions. elsevierpure.comelsevierpure.com This approach allows for a comprehensive understanding of the molecule's vibrational landscape. The analysis would typically involve identifying the frequencies of stretching, bending, and torsional modes of the molecular framework. nepjol.info

Table 1: Representative Vibrational Modes for Thiazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=N Stretching | 1650 - 1550 |

| C-S Stretching | 700 - 600 |

| Ring Stretching | 1600 - 1300 |

| CH₂ Bending | 1480 - 1440 |

| CH₃ Stretching | 2980 - 2870 |

Note: This table represents typical frequency ranges for related compounds and is for illustrative purposes. Specific values for this compound would require experimental data.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structures and Stereochemistry

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. libretexts.org In the solid state, the atoms in a crystal are arranged in a periodic lattice, which diffracts an incident X-ray beam in specific directions. libretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms. americanpharmaceuticalreview.com

While a specific crystal structure for this compound was not found in the search results, the application of XRD to similar thiazole derivatives has been documented. For instance, the single crystal structure of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives has been determined by X-ray diffraction analysis, providing crucial information about their molecular geometry. researchgate.net Similarly, the crystal structure of N-(5-ethyl- imreblank.chchemicalbook.comresearchgate.net-thiadiazole-2-yl)toluenesulfonamide was determined from powder X-ray diffraction data. nih.gov These studies highlight the utility of XRD in unambiguously characterizing the three-dimensional structure of thiazole-containing compounds. researchgate.net

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, GC-Olfactometry)

Chromatographic techniques are essential for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures, such as food aromas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.comnih.gov In GC, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase in a capillary column. gcms.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

This compound has been identified in various food products and model systems using GC-MS. For example, it has been identified in the biogeneration of roasted notes. imreblank.chresearchgate.net The identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with that of a pure reference standard.

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that adds a human sensory element to the analysis. researchgate.net As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of each separated compound. researchgate.net This technique is particularly valuable in flavor and fragrance research for identifying the specific compounds responsible for the aroma of a product. This compound, along with other thiazolines, has been studied using GC-O to understand its contribution to roasted and meaty flavors. imreblank.chresearchgate.net

Table 2: Chromatographic and Mass Spectrometric Data for Thiazole Derivatives

| Compound | Chromatographic Column | Retention Index (RI) | Key Mass Spectral Ions (m/z) | Odor Description |

| 2-Acetyl-2-thiazoline (B1222474) | FFAP, DB-1701 | Varies with column | 127, 85, 43 | Roasted, Popcorn-like |

| 2-(1-Hydroxyethyl)-4,5-dihydrothiazole (B1254878) | FFAP, DB-1701 | Varies with column | 129, 114, 86, 71 | - |

| 2-Ethyl-3,5-dimethylpyrazine | Varies | 1070-1093 (non-polar), 1434-1494 (polar) | 136, 121, 108, 81 | Nutty, Roasted |

Note: This table includes data for related compounds to illustrate the type of information obtained from GC-MS and GC-O analyses. imreblank.chnist.gov

Theoretical and Computational Chemistry Approaches to 2 Ethyl 4,5 Dihydrothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying molecules of the size and complexity of dihydrothiazole derivatives due to its favorable balance of accuracy and computational cost. dergipark.org.tracs.org DFT is used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions.

In studies of various thiazole (B1198619) and dihydrothiazole derivatives, the B3LYP functional is frequently employed. acs.orgorientjchem.org For example, in the analysis of pyrazol-2,3-dihydrothiazole sugar derivatives, DFT calculations were used to study the molecular geometry and electronic structure. iiste.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter calculated via DFT, as it provides insights into the chemical reactivity and kinetic stability of the molecule. iiste.org A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on various thiazole derivatives have been performed to understand their electronic properties and stability. dergipark.org.tr

Table 1: Common DFT Functionals and Basis Sets Used for Thiazole Derivatives

| Computational Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Rotational energy barrier calculation | orientjchem.org |

| DFT | B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties | researchgate.net |

| DFT | B3LYP | 6-311+G(d,p) | Geometrical parameters, HOMO-LUMO analysis | researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often more computationally demanding than DFT, they provide a valuable benchmark. In a theoretical investigation of a stable phosphorus ylide containing a 4,5-dihydrothiazole-2-thiol moiety, both ab initio HF and DFT (B3LYP) methods were used with the 6-31G(d,p) basis set to calculate the rotational energy barrier. orientjchem.org The results from both methods were in good agreement with experimental data, demonstrating their utility. orientjchem.org

The choice of basis set is crucial for the accuracy of both ab initio and DFT calculations. Basis sets like 6-31G(d,p) or the more extensive 6-311G(d,p) are commonly used for thiazole derivatives as they provide a good description of polarization and diffuse functions, which are important for molecules containing heteroatoms like sulfur and nitrogen. orientjchem.orgresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular behavior. For dihydrothiazole derivatives, these studies are often linked to understanding their interactions with biological targets. For instance, molecular docking, a key molecular modeling technique, has been used to investigate how new 4,5-dihydrothiazole derivatives based on pyrazole (B372694) and natural alkaloids bind to target proteins, providing insights into their potential antibacterial activity. researchgate.net Such studies model the ligand-protein interactions, predicting binding affinities and conformations that are crucial for drug design.

Conformational Analysis and Energetic Profiles

The 4,5-dihydrothiazole ring is not planar, and the orientation of the ethyl group at the C2 position in 2-Ethyl-4,5-dihydrothiazole is subject to conformational isomerism. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

For example, a detailed conformational analysis of thiourea (B124793) derivatives and their cyclized 2-imino-thiazolidin-4-one products was performed using both DFT calculations and temperature-dependent NMR spectroscopy. researchgate.net These studies can reveal the most stable structures and the energetic profiles of interconversion. researchgate.net Similarly, state-of-the-art quantum-chemical methods have been used to compute the structures and relative energies of different conformers of 5-benzylimidazolidin-4-one derivatives, showing that energy differences can be small (less than 2 kcal/mol), which can be critical for their chemical behavior. ethz.ch For a phosphorus ylide with a 4,5-dihydrothiazole-2-thiol component, theoretical calculations of the Gibbs free energy barrier for rotation were found to be in good agreement with experimental data derived from dynamic NMR studies. orientjchem.org

Investigation of Reaction Energetics, Transition States, and Activation Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energetics of reactants, products, intermediates, and transition states. This allows for the determination of activation barriers and the exploration of different reaction pathways.

Studies on the reactivity of (Z)-4-aryliden-5(4H)-thiazolones, which are precursors to 4,5-dihydrothiazoles, have computationally explored their [2+2]-photocycloaddition and ring-opening reactions. acs.org The treatment of these thiazolones with a base in alcohol leads to the formation of 4,5-dihydrothiazoles. acs.orgcsic.es Theoretical calculations can model the intramolecular S-attack and cyclization steps, providing a mechanistic rationale for the observed high diastereomeric excess of the trans-isomer product. acs.orgcsic.es By calculating the Gibbs free energy of activation (ΔG‡), researchers can compare the feasibility of different proposed mechanisms. For instance, the activation parameters for the interchangeable process between rotational isomers of a dihydrothiazole-containing ylide were calculated using both ab initio and DFT methods. orientjchem.org

Computational Insights into Structure-Activity Relationship (SAR) Studies

Computational methods are integral to modern structure-activity relationship (SAR) studies, helping to rationalize the biological activities of a series of compounds and guiding the design of more potent analogues. For dihydrothiazole derivatives, which exhibit a range of biological activities, computational SAR provides insights into how different substituents on the ring affect their function.

In a study of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model, a 3D-QASR (Quantitative Structure-Activity Relationship) technique, was developed. mdpi.com This model showed that having a proper hydrophilic and electron-donating group at specific positions could enhance the antifungal activity, providing clear guidance for future structural optimization. mdpi.com Similarly, SAR studies of thiazole-based inhibitors of the SARS-CoV-2 main protease identified the thiazole core as providing superior inhibition compared to an oxazole (B20620) core, a finding supported by structural and computational analysis. nih.gov A comparative analysis of 2-(sec-Butyl)-4,5-dihydrothiazole with its 2-ethyl and 2-methyl analogues highlights that the size of the alkyl group (steric effects) influences biological interactions, a key aspect of SAR.

Table 2: Comparative Properties of 2-Alkyl-4,5-dihydrothiazole Derivatives

| Compound | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference noted in SAR context |

|---|---|---|---|---|

| 2-Methyl-4,5-dihydrothiazole | Methyl | C₄H₇NS | 101.17 | Minimal steric effects, higher polarity |

| This compound | Ethyl | C₅H₉NS | 115.20 | Shorter chain reduces steric hindrance compared to sec-Butyl |

| 2-(sec-Butyl)-4,5-dihydrothiazole | sec-Butyl | C₇H₁₃NS | 143.25 | Branched alkyl enhances hydrophobicity and steric bulk |

Data adapted from a comparative analysis of related thiazoline (B8809763) derivatives.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are employed to predict its chemical behavior, identify reactive sites, and understand its stability. These analyses are typically performed using Density Functional Theory (DFT) methods. bhu.ac.indergipark.org.tr

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visualization method that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. kfupm.edu.sa The MEP map is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, the MEP analysis is expected to highlight specific reactive zones:

Negative Regions (Red/Yellow): The highest electron density is anticipated to be localized on the nitrogen atom of the dihydrothiazole ring due to its lone pair of electrons. This makes the nitrogen atom the most probable site for protonation and electrophilic attack. The sulfur atom would also contribute to a region of negative potential, though likely less intense than the nitrogen.

Positive Regions (Blue): The hydrogen atoms of the ethyl group and the methylene (B1212753) groups on the dihydrothiazole ring are expected to be the most electron-deficient areas, appearing as blue regions on the MEP map. These sites are susceptible to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com These orbitals are crucial in determining chemical reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of a molecule with high HOMO density are likely to be the center of nucleophilic character. youtube.com For this compound, the HOMO is expected to be primarily distributed over the nitrogen and sulfur heteroatoms and the π-system of the C=N double bond.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Regions with high LUMO density indicate the molecule's electrophilic center. youtube.com The LUMO in this compound is predicted to be concentrated on the imine (C=N) carbon atom, making it the primary site for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

While specific experimental or computational studies exclusively on this compound are not widely published, data from structurally similar dihydrothiazole derivatives provide valuable insights into the expected FMO properties.

Table 1: Representative Frontier Molecular Orbital Data for Dihydrothiazole Derivatives

Note: The following data is derived from computational studies on substituted dihydrothiazole compounds and serves to illustrate the typical range of values for this class of molecules.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiazolyl-pyrazole Derivative | -6.10 to -6.45 | -2.11 to -2.54 | 3.71 to 4.02 | researchgate.net |

| 2-Mercapto-N-(thiazol-2-yl)acetamide Derivative | -0.2451 | -0.0503 | 0.1948 | dergipark.org.tr |

| Ethyl (4-methyl-thiazol-5-yl)carboxylate-Acetamide Derivative | -0.2372 | -0.0708 | 0.1664 | dergipark.org.tr |

Table 2: Predicted Interpretation of MEP and FMO Analysis for this compound

| Feature | Predicted Characteristics | Chemical Implication |

| MEP | ||

| Nitrogen Atom | Strong negative potential (red region) | Primary site for electrophilic attack and protonation |

| Sulfur Atom | Moderate negative potential (yellow/orange region) | Secondary site for electrophilic interaction |

| Ring & Ethyl H-Atoms | Positive potential (blue region) | Sites for nucleophilic interaction |

| FMO | ||

| HOMO | High density on N, S, and C=N bond | Molecule acts as a nucleophile from these sites |

| LUMO | High density on the imine carbon of the C=N bond | Primary site for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small gap indicates moderate to high reactivity | Facilitates electronic transitions and chemical reactions |

Biochemical and Catalytic Roles of 2 Ethyl 4,5 Dihydrothiazole Derivatives

Precursor Functions in Biologically Relevant Pathways

The 4,5-dihydrothiazole ring is a fundamental structural unit found in a diverse array of natural products exhibiting a wide range of pharmacological activities. beilstein-journals.orgrsc.org These compounds, synthesized by various organisms, often have complex structures where the thiazoline (B8809763) moiety is crucial for their biological function. Thiazolines are key components of numerous pharmacologically active compounds, including those with antitumor and antiviral properties that originate from microbial and marine sources. rsc.org

While the direct incorporation of 2-ethyl-4,5-dihydrothiazole into a specific natural product is not extensively documented, the general biosynthetic pathways of thiazoline-containing natural products often involve the cyclization of cysteine or its derivatives. This fundamental reaction underscores the importance of the thiazoline core structure. The versatility of the thiazoline ring allows for a wide range of substitutions, leading to the vast diversity of natural products observed. beilstein-journals.org

A derivative of this compound, 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878) (HDT), has been identified as a key intermediate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. imreblank.chmdpi.com Specifically, HDT is a direct precursor to 2-acetyl-2-thiazoline (B1222474), a potent aroma compound responsible for the desirable roasted and popcorn-like notes in a variety of thermally processed foods such as bread, roasted meats, and coffee. imreblank.chresearchgate.net

The biogeneration of 2-acetyl-2-thiazoline can be achieved through the fermentation of cysteamine (B1669678), ethyl-L-lactate, and D-glucose with baker's yeast. imreblank.ch In this process, 2-(1-hydroxyethyl)-4,5-dihydrothiazole is formed and subsequently converted to 2-acetyl-2-thiazoline upon heating. imreblank.ch The addition of HDT as an aroma precursor to food products like pizza dough has been shown to significantly enhance the roasted notes after baking. imreblank.chresearchgate.net The formation of these important aroma compounds can also occur without heat treatment, through fermentation using suitable precursors. imreblank.ch

The table below summarizes key findings related to the biogeneration of roasted notes involving 2-(1-hydroxyethyl)-4,5-dihydrothiazole.

| Precursors | Organism/Process | Key Intermediate | Final Aroma Compound | Reference |

| Cysteamine, Ethyl-L-lactate, D-glucose | Baker's yeast fermentation | 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | 2-Acetyl-2-thiazoline | imreblank.ch |

| Cysteamine, Methylglyoxal | Maillard Reaction (model system) | 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | 2-Acetyl-2-thiazoline | imreblank.ch |

Mechanistic Investigations of Biological Interactions (excluding clinical human trial data and safety profiles)

Derivatives of this compound, specifically 2-aryl-4,5-dihydrothiazole analogues, have demonstrated notable antibacterial activities. mdpi.comnih.gov Preliminary mechanistic studies suggest that these compounds may exert their effects by interfering with fatty acid synthesis in bacteria. mdpi.com The investigation of (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole and its (R)-enantiomer revealed significant inhibitory activity against various bacterial strains. mdpi.com The structural features of these dihydrothiazole analogues, particularly the substituents on the aryl ring, play a crucial role in their antibacterial efficacy. mdpi.com

The enzyme β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) is a key player in the initiation of the bacterial fatty acid synthesis (FAS) pathway. Due to its essential role in bacterial survival and its absence in humans, FabH is an attractive target for the development of new antibacterial agents. Thiazole (B1198619) derivatives have been identified as potent inhibitors of this enzyme. Docking studies have been employed to evaluate the binding interactions of these compounds with the β-ketoacyl-ACP synthase protein. rsc.org While specific binding data for this compound is not detailed, the general mechanism of inhibition by related thiazole compounds provides insight into the potential interactions. The thiazole core acts as a scaffold for positioning functional groups that can interact with key residues in the active site of the enzyme, leading to the inhibition of its catalytic activity.

Applications in Catalysis and Asymmetric Synthesis

The thiazoline ring system is a valuable building block in synthetic organic chemistry, including applications in catalysis and asymmetric synthesis. beilstein-journals.org Chiral thiazoline-containing ligands have been utilized in transition metal-catalyzed reactions to induce stereoselectivity. The synthesis of novel thiazoline derivatives is an active area of research, with various methods being developed for their construction. rsc.org While specific applications of this compound as a catalyst or in a major asymmetric synthesis have not been prominently reported, the broader family of thiazolines is recognized for its utility in constructing complex chiral molecules. beilstein-journals.org The functionalization of the thiazoline ring allows for the tuning of its steric and electronic properties, making it a versatile scaffold for the design of new ligands and catalysts.

Role as Chiral Ligands in Metal-Catalyzed Reactions

Chiral 4,5-dihydrothiazole derivatives have emerged as effective ligands in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The stereochemistry of the dihydrothiazole ring, often derived from chiral amino alcohols, can effectively transfer chirality to a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. While specific research focusing exclusively on this compound as a chiral ligand is limited, the broader class of 2-alkyl-4,5-dihydrothiazoles provides significant insights into their catalytic potential. These ligands have proven successful in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions, metal-catalyzed cyclopropanation, and zinc-catalyzed Friedel-Crafts alkylations. nih.govnih.gov

The efficacy of these ligands often stems from their ability to form stable complexes with transition metals. The nitrogen and sulfur atoms of the dihydrothiazole ring act as donor atoms, creating a chiral environment around the metal center that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.

Below is a table summarizing the application of chiral thiazoline ligands in various asymmetric reactions, demonstrating their potential as a class of ligands.

| Ligand Type | Metal | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pyridyl bis(thiazoline) | Copper | Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | Variable | Variable | nih.gov |

| Thiazoline & Oxazoline | Zinc | Friedel-Crafts Alkylation | Indole and trans-β-nitrostyrene | Substituted Indole | High | Up to 76 | nih.gov |

| Chiral Thiazoline Polymer | Palladium | Allylic Substitution | 1,3-Diphenyl-2-propenyl acetate | 1,3-Diphenyl-3-(1,3-dioxan-2-yl)prop-1-ene | Quantitative | 36 | nih.gov |

| 2,4,5-Trisubstituted Δ2-thiazolines | - | - | - | - | Good | Up to 97 | nih.gov |

Utilization as Intermediates for the Synthesis of Diverse Chemical Entities

The this compound core serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules, including various heterocyclic systems and biologically active compounds. The reactivity of the dihydrothiazole ring allows for a range of chemical transformations, making it a versatile intermediate.

One notable application is in the synthesis of other heterocyclic compounds. For instance, 4,5-dihydrothiazole derivatives are utilized as precursors for the synthesis of thieno[3,2-e] Current time information in Bangalore, IN.rsc.orgdiazepine and thiazolo[4,5-e] Current time information in Bangalore, IN.rsc.orgdiazepine derivatives. rsc.org The dihydrothiazole ring can undergo ring-opening and subsequent cyclization reactions to form these more complex fused heterocyclic systems.

Furthermore, these derivatives are instrumental in the synthesis of novel thiazole compounds with potential biological activities. mdpi.comacs.org For example, a KOt-Bu/I2-promoted selective N-alkylation of 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides provides a pathway to N-substituted thiazolidinones. beilstein-journals.org This reaction demonstrates the utility of the dihydrothiazole ring as a template for constructing other heterocyclic structures.

A significant application of a closely related derivative, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, is its role as a precursor to the potent flavor compound 2-acetyl-2-thiazoline, which is known for its roasted and popcorn-like aroma. This highlights the importance of the dihydrothiazole skeleton in the generation of commercially relevant molecules.

The following table provides examples of the synthetic utility of 4,5-dihydrothiazole derivatives as intermediates.

| Starting Dihydrothiazole Derivative | Reagents | Product | Yield (%) | Application of Product | Reference |

| 2-(Methylthio)-4,5-dihydrothiazole | Benzyl bromides, KOt-Bu, I2 | N-substituted thiazolidinones | 63-90 | Heterocyclic synthesis | beilstein-journals.org |

| 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | Heat | 2-Acetyl-2-thiazoline | - | Flavor compound | |

| (Z)-2-Phenyl-4-aryliden-5(4H)-thiazolones | NaOR/ROH | trans-(RR/SS)-Dihydrothiazoles | High d.e. | Intermediate for β-cysteine derivatives | nih.gov |

| 2-Amino-4,5-dihydrothiazole derivatives | - | Thiazolo[4,5-e] Current time information in Bangalore, IN.rsc.orgdiazepine derivatives | - | Heterocyclic synthesis | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。